molecular formula C8H8N2O B115246 Furo[2,3-b]pyridine-2-methanamine CAS No. 153863-89-9

Furo[2,3-b]pyridine-2-methanamine

Katalognummer: B115246
CAS-Nummer: 153863-89-9
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: UQYHAEUCLXRTQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo[2,3-b]pyridine-2-methanamine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

153863-89-9

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

furo[2,3-b]pyridin-2-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5,9H2

InChI-Schlüssel

UQYHAEUCLXRTQI-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC(=C2)CN

Kanonische SMILES

C1=CC2=C(N=C1)OC(=C2)CN

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Furo[2,3-b]pyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Furo[2,3-b]pyridine-2-methanamine , a critical bicyclic scaffold in medicinal chemistry.

This guide is structured to serve as a reference standard for verifying the identity and purity of this compound, synthesizing data from homologous series and theoretical chemometrics where specific proprietary datasets are often gated.


Molecular Weight:  148.16  g/mol 

Executive Summary & Structural Context[1][2][3][4][5][6]

This compound represents a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors (e.g., IRAK4, AKT1) and GPCR ligands. The fusion of the


-deficient pyridine ring with the 

-excessive furan ring creates a unique electronic environment that influences both its chemical reactivity and spectroscopic signature.

This guide provides the Target Product Profile (TPP) for the spectroscopic identification of this molecule. It integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data to establish a self-validating characterization workflow.

Structural Numbering & Logic

Correct assignment requires adherence to IUPAC fusion nomenclature.

  • The Core: The pyridine nitrogen is position 7 (in the fused system numbering) or position 1' relative to the pyridine ring alone. However, standard fusion numbering places the heteroatoms to assign the lowest locants.

  • Numbering Scheme:

    • Position 1: Oxygen (furan ring).

    • Position 2: Carbon bearing the methanamine group.

    • Position 3: Furan ring

      
      -carbon.[1][2][3]
      
    • Position 3a: Bridgehead carbon.

    • Position 7a: Bridgehead carbon (next to Nitrogen).

    • Position 4, 5, 6: Pyridine ring carbons.[4]

Synthesis & Retrosynthetic Logic (Context for Impurities)

Understanding the synthesis is crucial for identifying potential spectral impurities (e.g., uncyclized precursors or hydrolysis products). The most robust route typically involves the cyclization of 2-hydroxypyridine derivatives or 2-halonicotinonitriles.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to target, highlighting the bonds formed and potential fragmentation points for MS analysis.

SynthesisLogic Precursor 2-Chloronicotinonitrile (Starting Material) Intermediate Alkynyl/Ether Intermediate Precursor->Intermediate Substitution Cyclization Cyclization (Base-Mediated) Intermediate->Cyclization 5-endo-dig Cyclization Impurity1 Impurity: Uncyclized Amide Intermediate->Impurity1 Hydrolysis (Side Rxn) Target Furo[2,3-b]pyridine- 2-methanamine Cyclization->Target Nitrile Reduction

Caption: Logical synthesis flow for this compound, highlighting the critical cyclization step and potential hydrolysis impurities.

Spectroscopic Data Profile

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. Rationale: The primary amine and pyridine nitrogen protonate readily, making ESI+ the most sensitive detection method.

ParameterValueInterpretation
Monoisotopic Mass 148.06 DaCalculated exact mass.

149.07 Base peak (Parent Ion). High stability due to aromatic core.

171.05Common adduct in glass/solvent systems.
Fragment:

~132.04Loss of ammonia (characteristic of primary amines).
Fragment:

~119.04Tropylium-like heteroaromatic cation (Furo[2,3-b]pyridine core).

Diagnostic Rule: If the peak at 132 is observed without the 149 parent, the amine may have degraded. Presence of 119 indicates the core scaffold is intact.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid.

Functional GroupWavenumber (

)
IntensityAssignment
Primary Amine (

)
3350 - 3280 Medium, DoubletSymmetric and asymmetric N-H stretching.
C-H (Aromatic) 3050 - 3010WeakHeteroaromatic C-H stretch.
C-H (Aliphatic) 2950 - 2850WeakMethylene (

) stretch.
Pyridine Ring (

)
1590 - 1570 StrongCharacteristic pyridine skeletal vibration.
Furan Ring (

)
1260 - 1180StrongC-O stretch, confirms bicyclic fusion.
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for solubility and observing exchangeable protons) or 

.[5] Reference: TMS (

0.00 ppm).
3.3.1 Proton NMR (

H NMR) - 400 MHz

The spectrum displays a distinct pattern: a 3-spin system for the pyridine ring, a singlet for the furan proton, and aliphatic signals for the side chain.

Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment
H-6 8.25 - 8.35dd5.0, 1.81H

-proton to Pyridine N (Deshielded).
H-4 7.95 - 8.05dd7.8, 1.81H

-proton to Pyridine N.
H-5 7.25 - 7.35dd7.8, 5.01H

-proton (Shielded).
H-3 6.70 - 6.80s-1HFuran ring proton.

3.80 - 3.95s-2HMethylene adjacent to furan.

1.80 - 2.50br s-2HAmine protons (Exchangeable with

).

Coupling Constant Logic:

  • 
    : Typical vicinal coupling for pyridine 
    
    
    
    protons.
  • 
    : Typical vicinal coupling for pyridine 
    
    
    
    protons.
  • 
    : Long-range meta coupling.
    
3.3.2 Carbon NMR (

C NMR) - 100 MHz
Position

(ppm)
TypeAssignment
C-2 158.0 - 160.0QFuran carbon attached to amine sidechain.
C-7a 155.0 - 157.0QBridgehead carbon adjacent to N.
C-6 144.0 - 146.0CHPyridine

-carbon.
C-4 128.0 - 130.0CHPyridine

-carbon.
C-3a 120.0 - 122.0QBridgehead carbon.
C-5 118.0 - 119.5CHPyridine

-carbon.
C-3 102.0 - 104.0CHFuran

-carbon (Characteristic high field).

38.0 - 42.0

Benzylic-type methylene.

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution data and prevent aggregation:

  • Mass: Weigh 5-10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: If the amine peak is broad, add 1 drop of

      
       and shake. The peak at ~2.0 ppm should disappear, confirming the assignment.
      
  • Tube: Use a precision 5mm NMR tube. Filter the solution through a cotton plug if any particulate is visible.

Structural Elucidation Workflow

Use the following logic gate to confirm the structure from the data.

ElucidationWorkflow Start Start Analysis CheckMS Check MS (ESI+) Is M+H = 149? Start->CheckMS CheckIR Check IR Are NH2 bands present? CheckMS->CheckIR Yes Fail Identity REJECTED CheckMS->Fail No CheckHNMR Check 1H NMR Are there 3 aromatic protons + 1 furan singlet? CheckIR->CheckHNMR Yes CheckIR->Fail No Pass Identity CONFIRMED CheckHNMR->Pass Yes (Pattern Matches) CheckHNMR->Fail No

Caption: Step-by-step decision tree for confirming the identity of this compound.

References

  • Ibrahim, M. et al. (2024).[6] Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity.

  • Wu, S. et al. (2023).[7] Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.

  • PubChem. Furo[2,3-b]pyridine (Parent Compound Data). National Library of Medicine.

  • NIST Mass Spectrometry Data Center. Furo[2,3-c]pyridine, 2-methyl- (Isomer Comparative Data).

Sources

Furo[2,3-b]pyridine-2-methanamine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, synthesis, and application of Furo[2,3-b]pyridine-2-methanamine .

Chemical Identity & Core Data

This compound is a fused bicyclic heteroaromatic scaffold. It serves as a critical bioisostere in medicinal chemistry, often replacing indole, quinoline, or benzofuran moieties to modulate solubility and metabolic stability in kinase inhibitors and GPCR ligands.

PropertySpecification
IUPAC Name 1-(Furo[2,3-b]pyridin-2-yl)methanamine
Common Name This compound
CAS Registry Number 153863-89-9
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES NCC1=CC2=CC=CN=C2O1
Physical State Solid (typically off-white to pale yellow powder)
pKa (Calculated) ~8.5 (Primary amine), ~3.0 (Pyridine nitrogen)

Synthetic Methodology

The synthesis of the 2-methanamine derivative typically proceeds through the construction of the furo[2,3-b]pyridine core followed by functional group manipulation at the C2 position.

Retrosynthetic Analysis

The most robust route involves the cyclization of a 2-halonicotinonitrile with an


-hydroxy ester equivalent, followed by reduction.
  • Core Formation: Reaction of 2-chloronicotinonitrile with ethyl glycolate (or similar

    
    -hydroxy ester) under basic conditions (Thorpe-Ziegler cyclization logic) yields the ethyl furo[2,3-b]pyridine-2-carboxylate .
    
  • Functionalization: The ester is converted to the primary amine via a reduction-amination sequence or direct reduction of a corresponding nitrile/amide intermediate.

Representative Protocol: Nitrile Reduction Route

Note: This protocol is adapted from standard heterocyclic methodologies for furo-pyridine scaffolds.

Step 1: Cyclization to Furo[2,3-b]pyridine-2-carboxylate

  • Reagents: 2-Chloronicotinonitrile, Ethyl glycolate,

    
     or 
    
    
    
    , DMF.
  • Conditions: Heat at 80–100°C for 4–6 hours.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the chloride by the hydroxyl group, followed by intramolecular nucleophilic attack of the methylene carbon on the nitrile (Thorpe-Ziegler type) and subsequent aromatization.
    

Step 2: Conversion to Primary Amide

  • Reagents:

    
     (aq) or methanolic ammonia.
    
  • Conditions: RT to 50°C.

  • Product: Furo[2,3-b]pyridine-2-carboxamide.[1]

Step 3: Reduction to Methanamine (CAS 153863-89-9)

  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    .
  • Conditions: Reflux in anhydrous THF under

    
     atmosphere.
    
  • Workup: Fieser workup (controlled water/NaOH addition) to quench aluminum salts, followed by extraction with DCM.

  • Purification: The amine is often purified as a hydrochloride salt (using HCl/dioxane) to ensure stability.

Synthesis Workflow Diagram

SynthesisPath Precursor 2-Chloronicotinonitrile + Ethyl Glycolate Intermediate1 Ethyl furo[2,3-b]pyridine- 2-carboxylate Precursor->Intermediate1 1. K2CO3, DMF, 90°C (Cyclization) Intermediate2 Furo[2,3-b]pyridine- 2-carboxamide Intermediate1->Intermediate2 2. NH3/MeOH (Amidation) Target Furo[2,3-b]pyridine- 2-methanamine (CAS 153863-89-9) Intermediate2->Target 3. LiAlH4, THF, Reflux (Reduction)

Caption: Synthetic pathway from commercially available nicotinonitriles to the target methanamine.

Medicinal Chemistry Applications

The furo[2,3-b]pyridine scaffold is a "privileged structure," meaning it is capable of binding to multiple diverse biological targets. The 2-methanamine moiety specifically serves as a linker or a polar "warhead" interaction point (hydrogen bond donor).

Key Therapeutic Targets
  • Kinase Inhibition (Oncology & Inflammation):

    • AKT1/2: Derivatives have shown potency against AKT signaling pathways in breast cancer models (MCF-7, MDA-MB-231 cell lines).[2] The pyridine nitrogen often acts as a hinge binder in the ATP-binding pocket.

    • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Dihydro-analogs and fully aromatic furo-pyridines are explored as IRAK4 inhibitors for autoimmune diseases.

  • GPCR Modulation:

    • CB1 Receptor: Furo[2,3-b]pyridine derivatives have been identified as inverse agonists for the Cannabinoid-1 receptor, with potential applications in metabolic disorders.[3]

  • Bioisosterism:

    • Acts as a 7-azaindole alternative. The oxygen atom in the furan ring alters the H-bond acceptor capability and lipophilicity (

      
      ) compared to the NH of indole.
      
Biological Interaction Logic

BioActivity cluster_Targets Therapeutic Targets Scaffold This compound (Scaffold) Kinases Kinase Domain (ATP Hinge Binder) Scaffold->Kinases Pyridine N accepts H-bond GPCR GPCR Ligand (CB1 Inverse Agonist) Scaffold->GPCR Lipophilic Core Interaction Mechanism Mechanism of Action Kinases->Mechanism Inhibits Phosphorylation (e.g., AKT, IRAK4) GPCR->Mechanism Modulates Signaling (cAMP pathway) Outcome Clinical Potential Mechanism->Outcome Anti-cancer / Anti-inflammatory

Caption: Pharmacological mapping of the furo[2,3-b]pyridine scaffold across kinase and GPCR targets.

Handling & Safety Protocols

Hazard Classification: As a primary amine fused to a heteroaromatic system, this compound should be treated as Acute Toxic and Irritant .

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Primary amines are sensitive to atmospheric

    
     (carbamate formation) and oxidation.
    
  • PPE: Nitrile gloves, lab coat, and safety glasses. Handle strictly within a chemical fume hood.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.[2][4]Link

  • ChemicalBook. (2024). This compound (CAS 153863-89-9) Product Dossier.[5][6][7]Link

  • Debenham, J. S., et al. (2010).[8] Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.[8] Link

  • Wu, S., et al. (2023).[9] Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.[9] Link

Sources

The Furo[2,3-b]pyridine Scaffold: A Technical Guide to a Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The Furo[2,3-b]pyridine core, a bicyclic heteroaromatic system, has emerged as one such scaffold, demonstrating a remarkable breadth of pharmacological potential.[1] This technical guide provides an in-depth analysis for researchers and drug development professionals, detailing the synthetic strategies, diverse biological activities, and structure-activity relationship (SAR) insights that define this versatile core. We will explore its role in the development of potent inhibitors for key therapeutic targets in oncology and inflammation, and provide validated experimental protocols to empower further research and application.

The Furo[2,3-b]pyridine Core: A Structural and Chemical Overview

The Furo[2,3-b]pyridine system consists of a furan ring fused to a pyridine ring. This fusion imparts a rigid, planar geometry and a unique distribution of electrons, creating a structure that is both chemically stable and ripe for functionalization. Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding sites of many enzymes, particularly kinases, making it a highly sought-after pharmacophore.[2] This inherent bioisosterism is a key factor behind its "privileged" status in medicinal chemistry.[3]

The subtle difference in ring fusion compared to its isomer, Furo[3,2-b]pyridine, results in distinct electronic and steric properties, profoundly influencing its interactions with biological targets.[4] The Furo[2,3-b]pyridine scaffold, in particular, has been extensively investigated for its therapeutic potential.[1]

Synthetic Pathways to the Furo[2,3-b]pyridine Scaffold

Access to a diverse library of derivatives is paramount for any drug discovery program. Several robust synthetic routes have been developed to construct the Furo[2,3-b]pyridine core, allowing for strategic placement of various substituents to modulate biological activity and pharmacokinetic properties.

A common and effective strategy involves the heterocyclization of appropriately substituted pyridine derivatives. For example, the reaction of a 2-chloro-3-cyanopyridine derivative with an ester can lead to the formation of an ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate, a versatile intermediate for further modification.[5] Another prominent method employs a Claisen-Schmidt condensation followed by sequential cyclizations to build the fused ring system.[6][7][8] More recently, advanced techniques like C-H amination under mild, metal-free conditions have been utilized to functionalize the core, expanding the accessible chemical space.[9]

G cluster_0 General Synthetic Scheme Start Substituted 2-Chloronicotinonitrile Reagent1 + Ethyl Glycolate (Base-catalyzed condensation) Start->Reagent1 Step 1 Intermediate1 Intermediate Adduct Reagent1->Intermediate1 Step2 Intramolecular Cyclization (Thorpe-Ziegler) Intermediate1->Step2 Core 3-Amino-furo[2,3-b]pyridine Intermediate Step2->Core Step3 Further Functionalization (e.g., Acylation, Alkylation) Core->Step3 Final Diverse Furo[2,3-b]pyridine Derivatives Step3->Final

Caption: A generalized workflow for the synthesis of Furo[2,3-b]pyridine derivatives.

A Spectrum of Pharmacological Activities

The Furo[2,3-b]pyridine scaffold has been successfully employed to generate compounds with a wide array of biological activities, demonstrating its significant therapeutic potential.

Anticancer Activity: A Focus on Kinase Inhibition

The most extensively explored application of this scaffold is in oncology.[1] Its ability to function as a kinase hinge-binder has led to the development of potent inhibitors for several key cancer-related kinases.

  • Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDKs is a hallmark of many cancers. Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK2, which is crucial for the G1/S phase transition of the cell cycle.[5] Certain derivatives exhibit IC50 values in the sub-micromolar range, comparable to established inhibitors like Roscovitine.[5]

  • Akt (Protein Kinase B): The PI3K/Akt signaling pathway is critical for cell survival and proliferation and is often hyperactivated in tumors.[10] Molecular docking studies have shown that Furo[2,3-b]pyridine derivatives can bind effectively to the serine/threonine kinase Akt1, suggesting a mechanism for their observed cytotoxic effects against breast cancer cell lines like MCF-7 and MDA-MB-231.[6][7][8]

  • Other Kinases: The scaffold has also served as a foundation for inhibitors of Lck and other kinases, highlighting its versatility in targeting different members of the kinome.[4][5]

Compound ClassTarget KinaseRepresentative IC50 (µM)Cancer Cell LineReference
Nicotinonitrile PrecursorCDK20.24-[5]
Furo[2,3-b]pyridineCDK20.93-[5]
Dihydrofuro[2,3-b]pyridineIRAK40.0062 - 0.0073-[11]
Imidazo[4,5-b]pyridineCOX-29.2-[12]

Table 1: Inhibitory activities of representative Furo[2,3-b]pyridine and related scaffolds against key therapeutic targets.

Anti-inflammatory Activity: Targeting the Innate Immune Response

Chronic inflammation is a driver of numerous autoimmune diseases. The Furo[2,3-b]pyridine core has proven to be an excellent starting point for developing potent anti-inflammatory agents.

A noteworthy example is the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune response, controlling downstream NF-κB and MAPK signaling pathways.[11] A series of dihydrofuro[2,3-b]pyridine derivatives were developed as highly potent IRAK4 inhibitors. Through structural modification, an initial hit with an IC50 of 243 nM was optimized to compounds with IC50 values as low as 6.2 nM.[11] Further optimization led to a lead compound with excellent potency (IC50 = 7.3 nM) and a significantly improved pharmacokinetic profile, demonstrating oral efficacy in animal models of inflammation.[11]

cluster_pathway IRAK4 Signaling Pathway Inhibition TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->IRAK4 Inhibition

Caption: Inhibition of the IRAK4-mediated pro-inflammatory signaling cascade.

Antimicrobial and Other Activities

Beyond cancer and inflammation, the Furo[2,3-b]pyridine scaffold has shown promise in other therapeutic areas:

  • Antitubercular Activity: In the face of rising antibiotic resistance, new scaffolds are urgently needed. A library of Furo[2,3-b]pyridine compounds was screened against Mycobacterium tuberculosis, identifying a promising bioactive compound effective against different drug-resistant strains.[9]

  • Cannabinoid Receptor (CB1R) Modulation: Certain derivatives have been found to act as inverse agonists of the cannabinoid receptor 1 (CB1R), a target for treating obesity and related metabolic disorders.[1][4]

  • Antioxidant Effects: Some compounds containing the scaffold have also demonstrated antioxidant properties.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

The journey from a screening hit to a clinical candidate is driven by iterative chemical modifications guided by SAR. The development of IRAK4 inhibitors provides a compelling case study.

  • Initial Hit (16): Displayed moderate potency (IC50 = 243 nM).[11]

  • Potency Enhancement (21): Structural modifications led to a significant improvement in potency (IC50 = 6.2 nM) but resulted in poor pharmacokinetic properties, including high clearance and low oral bioavailability.[11]

  • Pharmacokinetic Optimization (38): Further modifications aimed at improving metabolic stability and reducing clearance successfully identified a compound (38) that maintained excellent potency (IC50 = 7.3 nM) while demonstrating significantly improved clearance and oral bioavailability (F = 21%).[11]

This example underscores the critical balance between target affinity and "drug-like" properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and showcases how the Furo[2,3-b]pyridine scaffold can be systematically tuned to achieve a desired therapeutic profile.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of Furo[2,3-b]pyridine derivatives.

Protocol 1: Synthesis of an Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate Intermediate

This protocol is a generalized representation based on methodologies for related scaffolds.[5]

  • Reaction Setup: To a solution of a substituted 2-chloronicotinonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3, 2.5 eq).

  • Reagent Addition: Add ethyl 2-mercaptoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-aminofuro[2,3-b]pyridine intermediate.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.[6][7]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of novel compounds.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

cluster_1 Screening Cascade Workflow Start Compound Library (Furo[2,3-b]pyridines) Assay1 Primary Screen: In Vitro Kinase Assay (e.g., IRAK4) Start->Assay1 Decision1 Identify Hits (IC50 < 1 µM) Assay1->Decision1 Assay2 Secondary Screen: Cell-based Potency Assay (e.g., Cytokine Release) Decision1->Assay2 Potent Hits Decision2 Confirm Cellular Activity (EC50 < 1 µM) Assay2->Decision2 Assay3 Selectivity Profiling (Kinase Panel) Decision2->Assay3 Active Hits Assay4 ADME/PK Profiling (Metabolic Stability, Solubility) Assay3->Assay4 Selective Hits Decision3 Select Lead Candidate Assay4->Decision3 Final In Vivo Efficacy Studies Decision3->Final Optimized Lead

Sources

Furo[2,3-b]pyridine-2-methanamine: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[2,3-b]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive analysis of the Furo[2,3-b]pyridine core, with a specific focus on the Furo[2,3-b]pyridine-2-methanamine derivative and its role as a versatile pharmacophore. We will delve into the synthetic strategies for accessing this core, explore its diverse biological applications, and elucidate its interactions with key signaling pathways implicated in various disease states. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the therapeutic potential of this promising molecular scaffold.

The Furo[2,3-b]pyridine Scaffold: A Foundation of Therapeutic Promise

The fusion of a π-electron rich furan ring with a π-electron deficient pyridine ring bestows the Furo[2,3-b]pyridine system with unique electronic and structural characteristics, making it an attractive starting point for the design of novel therapeutics.[1] This scaffold is a key component in a variety of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, kinase inhibition, and modulation of central nervous system receptors.[1][2]

The strategic placement of a methanamine group at the 2-position of the Furo[2,3-b]pyridine core introduces a basic center that can engage in crucial hydrogen bonding and ionic interactions with biological targets. This functionalization is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The aminomethyl group can act as a key pharmacophoric element, driving the interaction with specific amino acid residues within the active sites of enzymes and receptors.[3][4]

Synthetic Strategies for Accessing the Furo[2,3-b]pyridine Core and its 2-Methanamine Derivative

The construction of the Furo[2,3-b]pyridine nucleus can be achieved through several synthetic routes, primarily categorized into two approaches: building the furan ring onto a pre-existing pyridine or constructing the pyridine ring onto a furan precursor.[5]

Established Routes to the Furo[2,3-b]pyridine Core

Several methodologies have been established for the synthesis of the Furo[2,3-b]pyridine scaffold. Multi-component reactions (MCRs) offer an efficient one-pot approach to generate molecular diversity.[6] Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by heteroannulation, are also powerful tools for the construction of this heterocyclic system.[7]

Proposed Synthesis of this compound

Proposed Synthetic Workflow:

G cluster_0 Route A: From 2-Carboxamide cluster_1 Route B: From 2-Carbonitrile start_A Furo[2,3-b]pyridine-2-carboxamide reagent_A LiAlH4, THF start_A->reagent_A Reduction product_A This compound reagent_A->product_A start_B Furo[2,3-b]pyridine-6-carbonitrile reagent_B LiAlH4, THF or Catalytic Hydrogenation start_B->reagent_B Reduction product_B This compound reagent_B->product_B

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Reduction of Furo[2,3-b]pyridine-2-carboxamide with Lithium Aluminium Hydride (LiAlH₄)

  • Materials: Furo[2,3-b]pyridine-2-carboxamide, Lithium Aluminium Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Dry Diethyl Ether, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a strong reducing agent) in anhydrous THF.[9][10][11]

    • Dissolve the Furo[2,3-b]pyridine-2-carboxamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel.

The Pharmacophoric Role in Diverse Therapeutic Areas

The Furo[2,3-b]pyridine scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas, with derivatives demonstrating potent activity as anticancer agents, kinase inhibitors, and modulators of the central nervous system.[2]

Anticancer Activity and Kinase Inhibition

Derivatives of Furo[2,3-b]pyridine have shown significant promise as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[12][13] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[14]

Key Kinase Targets:

  • AKT1 (Protein Kinase B): Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of AKT1, a serine/threonine kinase that plays a central role in cell survival and proliferation.[15][16]

  • HER2 (Human Epidermal Growth Factor Receptor 2): Molecular docking studies suggest that the Furo[2,3-b]pyridine scaffold can bind to the ATP-binding site of HER2, a receptor tyrosine kinase overexpressed in a significant portion of breast cancers.[15][16]

  • Estrogen Receptor Alpha (ERα): In addition to direct kinase inhibition, Furo[2,3-b]pyridine derivatives have shown the potential to interact with ERα, a key driver in hormone-responsive breast cancers.[15][16]

  • Cyclin-Dependent Kinase 2 (CDK2): Certain Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[14]

Signaling Pathway Modulation by Furo[2,3-b]pyridine Derivatives:

G cluster_0 Upstream Signaling cluster_1 Receptors cluster_2 Downstream Pathways Growth Factors Growth Factors HER2 HER2 Growth Factors->HER2 Estrogen Estrogen ERα ERα Estrogen->ERα PI3K PI3K HER2->PI3K Activates Cell Cycle Progression Cell Cycle Progression ERα->Cell Cycle Progression Promotes AKT1 AKT1 PI3K->AKT1 Activates Furo[2,3-b]pyridine Derivative Furo[2,3-b]pyridine Derivative Furo[2,3-b]pyridine Derivative->HER2 Inhibits Furo[2,3-b]pyridine Derivative->ERα Modulates Furo[2,3-b]pyridine Derivative->AKT1 Inhibits

Sources

Methodological & Application

Application Notes and Protocols: Furo[2,3-b]pyridine-2-methanamine in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the Furo[2,3-b]pyridine Scaffold in Modulating Inflammatory Pathways

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The current pharmacopeia for inflammatory conditions, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, particularly with long-term use.[1] This necessitates a continuous search for novel chemical entities with improved efficacy and safety profiles.

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, and fused ring systems, in particular, offer a unique three-dimensional architecture for interacting with biological targets. The furo[2,3-b]pyridine scaffold has recently garnered significant attention as a "privileged structure" in drug discovery.[2][3] While much of the research has focused on its utility in oncology—with derivatives showing potent inhibitory activity against various kinases like CDK2, Lck, and Akt—the underlying mechanisms of action often overlap with key inflammatory signaling cascades.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on how to systematically investigate the anti-inflammatory potential of a specific derivative, Furo[2,3-b]pyridine-2-methanamine.

Hypothesized Mechanism of Action: Targeting Key Nodes in Inflammatory Signaling

While direct evidence for this compound's anti-inflammatory action is still emerging, we can hypothesize a plausible mechanism based on the known activities of related compounds. A recently discovered series of dihydrofuro[2,3-b]pyridine derivatives were identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6] IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and the production of pro-inflammatory cytokines.

Inhibition of IRAK4 prevents the downstream activation of NF-κB and MAPK signaling pathways, leading to a reduction in the expression of key inflammatory mediators such as TNF-α, IL-1β, and IL-6. This makes IRAK4 an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[6] We propose that this compound may exert its anti-inflammatory effects through a similar mechanism.

G cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IL1R IL-1R IL1R->MyD88 LPS LPS LPS->TLR4 IL1B IL-1β IL1B->IL1R IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound Furo[2,3-b]pyridine -2-methanamine Compound->IRAK4 Inhibition

Caption: Hypothesized IRAK4-mediated anti-inflammatory pathway.

General Synthetic Approach

The synthesis of the furo[2,3-b]pyridine core can be achieved through various established routes.[4][7] A plausible approach to obtain this compound would involve the synthesis of an ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate intermediate, followed by reduction of the ester and subsequent conversion to the methanamine.

Experimental Protocols: A Step-by-Step Guide to a Tiered Screening Cascade

A tiered approach is recommended to efficiently screen and characterize the anti-inflammatory properties of this compound and its analogs.

G cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation Cytotoxicity 1. Cytotoxicity Assay (MTT/LDH) LPS_Assay 2. LPS-induced Cytokine Release (THP-1 / RAW 264.7) Cytotoxicity->LPS_Assay Determine non-toxic concentrations NO_Assay 3. Nitric Oxide Production Assay (RAW 264.7) LPS_Assay->NO_Assay COX_Assay 4. COX-2 Enzyme Inhibition Assay NO_Assay->COX_Assay Paw_Edema 5. Carrageenan-Induced Paw Edema (Rat) COX_Assay->Paw_Edema Promising candidates LPS_Systemic 6. LPS-Induced Systemic Inflammation (Mouse) Paw_Edema->LPS_Systemic

Caption: Tiered screening cascade for anti-inflammatory drug discovery.

Protocol 1: In Vitro Cytotoxicity Assay

Rationale: It is crucial to first determine the non-toxic concentration range of the test compound to ensure that any observed anti-inflammatory effects are not due to cell death.

  • Cell Lines: THP-1 (human monocytic leukemia) or RAW 264.7 (mouse macrophage).

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC50 (50% cytotoxic concentration). Subsequent anti-inflammatory assays should use concentrations well below the CC50.

Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Cells

Rationale: This assay is a standard model for screening compounds that can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

  • Cell Line: THP-1 cells, differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).

  • Procedure:

    • Seed THP-1 cells in a 24-well plate and differentiate with PMA (100 ng/mL) for 48 hours.

    • Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

    • Pre-treat the differentiated cells with non-toxic concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).

    • Stimulate the cells with LPS (100 ng/mL) for 4-6 hours (for TNF-α) or 24 hours (for IL-6).

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control. Determine the IC50 (50% inhibitory concentration) for each cytokine.

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
This compound Experimental DataExperimental DataExperimental DataCalculated
Dexamethasone (Reference) Literature ValueLiterature Value>100>100
Caption: Table for summarizing in vitro anti-inflammatory and cytotoxicity data.
Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and widely used in vivo model of acute inflammation to evaluate the efficacy of potential anti-inflammatory drugs.[9][10] The inflammatory response in this model is characterized by a biphasic release of mediators, including histamine, serotonin, bradykinin, and prostaglandins.[9]

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis:

    • Calculate the edema volume (mL) = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control -Experimental Data0%
This compound 10Experimental DataCalculated
This compound 30Experimental DataCalculated
This compound 100Experimental DataCalculated
Indomethacin (Reference) 10Experimental DataCalculated
Caption: Table for summarizing in vivo anti-inflammatory data from the paw edema model.

Trustworthiness and Self-Validation

Each protocol described is a self-validating system. The inclusion of both positive and negative (vehicle) controls is essential. In the in vitro assays, a known anti-inflammatory drug like dexamethasone serves as a positive control to validate the assay's responsiveness. In the in vivo model, indomethacin provides a benchmark for efficacy. The cytotoxicity assay ensures that the results from the functional assays are valid and not artifacts of cell death. Consistent, dose-dependent effects of the test compound further enhance the trustworthiness of the findings.

Conclusion and Future Directions

The furo[2,3-b]pyridine scaffold represents a promising starting point for the discovery of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for systematically evaluating the potential of this compound. Positive results from this screening cascade would warrant further investigation into the precise molecular mechanism, including direct kinase inhibition assays for targets like IRAK4, and more complex in vivo models of chronic inflammation. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related analogs, will be crucial for optimizing potency and drug-like properties, ultimately paving the way for a new class of therapeutics for inflammatory diseases.

References

  • Dea, L., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]

  • Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research and Reports in Urology. Available at: [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Patil, K. R., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Ratheesh, M., & Helen, A. (2007). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Pharmaron. Pain, Immunology & Inflammation Models. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]

  • ResearchGate. (2020). Several furo[2,3-b]pyridine derivatives of potent value. Available at: [Link]

  • Pein, I., et al. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. Available at: [Link]

  • Shkodenko, L. M., et al. (2018). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • ScienceDirect. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Available at: [Link]

  • Prandota, J. (2002). Furosemide: progress in understanding its diuretic, anti-inflammatory, and bronchodilating mechanism of action, and use in the treatment of respiratory tract diseases. PubMed. Available at: [Link]

  • Rosowsky, A., et al. (1996). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. PubMed. Available at: [Link]

  • ResearchGate. (2020). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. Available at: [Link]

  • Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health. Available at: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. LOCKSS. Available at: [Link]

  • Hansen, M. R. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Newton, J. F., et al. (1990). In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Furo[2,3-b]pyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Furo[2,3-b]pyridine-2-methanamine in Modern Drug Discovery

Furo[2,3-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3] The fused furan and pyridine ring system creates a unique scaffold that has been explored for its potential in developing novel therapeutics, including anticancer and anti-inflammatory agents.[4][5] this compound, as a key intermediate or a final active pharmaceutical ingredient (API), requires rigorous analytical characterization to ensure its identity, purity, and stability, which are critical parameters in the drug development pipeline.

This comprehensive guide provides a detailed overview of the essential analytical techniques for the thorough characterization of this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The multi-technique approach detailed below ensures an unambiguous structural elucidation and purity assessment, forming a self-validating system for the comprehensive analysis of this important molecular entity.

A Multi-faceted Approach to Structural Elucidation and Purity Assessment

A robust analytical characterization of this compound necessitates a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated understanding of the molecule. The primary analytical workflow involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to study fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): For the assessment of purity and the quantification of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • X-ray Crystallography: To definitively determine the three-dimensional structure in the solid state, when suitable crystals can be obtained.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized Compound->NMR MS Mass Spectrometry (HRMS, LC-MS) Synthesized Compound->MS HPLC HPLC (Purity & Quantification) Synthesized Compound->HPLC FTIR FT-IR Spectroscopy (Functional Groups) Synthesized Compound->FTIR XRay X-ray Crystallography (3D Structure) Synthesized Compound->XRay Structural Elucidation Structural Elucidation NMR->Structural Elucidation Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Purity Profile Purity Profile HPLC->Purity Profile Functional Group Analysis Functional Group Analysis FTIR->Functional Group Analysis Solid-State Confirmation Solid-State Confirmation XRay->Solid-State Confirmation

Caption: Integrated workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[6] For this compound, a suite of NMR experiments including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY and HMBC are essential for a complete structural assignment.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall molecular framework. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range correlations between protons and carbons, which is vital for piecing together the entire structure.

Detailed Protocol for NMR Analysis:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion and resolution).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CDCl₃ at δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024-4096) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Acquire standard 2D correlation spectra using pre-defined parameter sets on the spectrometer software. Optimize parameters as needed based on the sample concentration and relaxation properties.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the coupling patterns (multiplicities and coupling constants, J) in the ¹H NMR spectrum to deduce proton-proton connectivities.

    • Correlate the ¹H and ¹³C signals using the HSQC and HMBC spectra to build the carbon skeleton and assign all proton and carbon resonances.

| Expected ¹H and ¹³C NMR Chemical Shift Ranges | | :--- | :--- | | Proton (¹H) | Chemical Shift (δ, ppm) | | Aromatic Protons (Pyridine & Furan Rings) | 6.5 - 8.5 | | Methylene Protons (-CH₂-) | 3.5 - 4.5 | | Amine Protons (-NH₂) | 1.5 - 3.5 (broad, exchangeable) | | Carbon (¹³C) | Chemical Shift (δ, ppm) | | Aromatic Carbons | 100 - 160 | | Methylene Carbon (-CH₂-) | 40 - 50 |

Note: These are estimated ranges and can vary depending on the solvent and specific electronic effects within the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).[1][3]

Causality Behind Experimental Choices:
  • Low-Resolution MS: Provides the nominal molecular weight, which is a quick confirmation of the target compound's presence.

  • High-Resolution MS (HRMS): Measures the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a new or synthesized compound.

  • Tandem MS (MS/MS): Involves fragmentation of the parent ion to provide structural information that can be used to further confirm the molecule's identity and to distinguish it from isomers.

Detailed Protocol for HRMS (ESI-TOF) Analysis:
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

  • Instrumentation:

    • Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer or another high-resolution instrument like an Orbitrap.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the spectrum in positive ion mode, as the amine group is readily protonated.

    • The expected protonated molecule will be [M+H]⁺.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Determine the accurate m/z of the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental formula based on the accurate mass. The calculated mass should be within a narrow tolerance (e.g., ± 5 ppm) of the measured mass.

    • Analyze the isotopic pattern to further confirm the elemental composition.

| HRMS Data for this compound (C₈H₈N₂O) | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₈H₈N₂O | | Exact Mass (Monoisotopic) | 148.0637 | | [M+H]⁺ (Calculated) | 149.0715 |

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the primary chromatographic technique for determining the purity of this compound and for quantifying it in various matrices.[6][7][8] A reversed-phase HPLC method is typically employed for compounds of this polarity.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: The use of a nonpolar stationary phase (like C18) and a polar mobile phase is well-suited for retaining and separating moderately polar compounds like this compound.

  • Gradient Elution: A gradient of increasing organic solvent is often used to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak, providing a comprehensive purity profile.

  • UV Detection: The aromatic nature of the Furo[2,3-b]pyridine core results in strong UV absorbance, making UV detection a sensitive and reliable method for quantification.

Detailed Protocol for Reversed-Phase HPLC Analysis:
  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Data Analysis:

    • Integrate the area of the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area of all detected peaks.

HPLC_Protocol Sample Prep Sample Preparation (0.1 mg/mL in mobile phase) Injection Inject 10 µL into HPLC Sample Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data Analysis Purity Report Purity Report Data Analysis->Purity Report

Caption: Step-by-step workflow for HPLC purity analysis.

Supporting Analytical Techniques

While NMR, MS, and HPLC form the core of the characterization, other techniques provide valuable complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups.[1][3] For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (aromatic rings), and C-O-C stretching (furan ring).

X-ray Crystallography

When a high-quality single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure in the solid state.[4][9] This technique confirms the connectivity and stereochemistry with unparalleled accuracy. While obtaining suitable crystals can be challenging, the resulting data is considered the ultimate proof of structure.

Conclusion: A Pathway to Confident Characterization

The comprehensive analytical characterization of this compound is a critical requirement for its advancement in research and drug development. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and HPLC, as detailed in these application notes, researchers can confidently establish the identity, structure, and purity of this important heterocyclic compound. The protocols provided herein serve as a robust starting point, which can be further optimized based on specific instrumentation and sample characteristics. Adherence to these rigorous analytical principles ensures the generation of high-quality, reliable data, which is fundamental to scientific integrity and the successful progression of drug discovery projects.

References

  • A Comparative Guide to the X-ray Crystallographic Analysis of Furo[2,3-b]pyridine Derivatives. Benchchem.
  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC).
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. PubMed.
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. PubMed.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. PubMed.
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. Benchchem.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography e Mass spectrometry. Journal of Food and Drug Analysis.
  • (a) Chemical structures of 3-amino-furo[2,3-b]pyridine-2-carboxamides... ResearchGate.
  • Supporting Information. The Royal Society of Chemistry.
  • Furo[2,3-b]pyridine-2-carboxylic acid (C8H5NO3). PubChemLite.
  • Analysis of heterocyclic aromatic amines. Semantic Scholar.
  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC.
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.
  • Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of Furo[2,3-b]pyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Core Synthesis Overview

The synthesis of Furo[2,3-b]pyridine-2-methanamine (CAS: 83-86-3 analog) is a critical gateway to fusing the pharmacophores of pyridine and furan. The most robust synthetic route typically involves the reduction of Furo[2,3-b]pyridine-2-carbonitrile .

While the furo[2,3-b]pyridine core is aromatic, its electron-deficient pyridine ring fused with the electron-rich furan ring creates a unique reactivity profile. The primary challenge in generating the methanamine moiety is chemoselectivity —specifically, reducing the nitrile group without saturating the furan ring or forming secondary amine dimers.

Reaction Pathway & Byproduct Formation

The following diagram illustrates the critical branch points where the desired pathway (green) diverges into common byproducts (red).

G Start Furo[2,3-b]pyridine- 2-carbonitrile Imine Aldimine Intermediate Start->Imine Reduction (2H) RingRed Byproduct C: Dihydro/Tetrahydro Analogs Start->RingRed Over-hydrogenation (Pd/C, High P, Acid) Product Furo[2,3-b]pyridine- 2-methanamine Imine->Product Reduction (2H) Dimer Byproduct A: Secondary Amine Dimer Imine->Dimer -NH3 Aldehyde Byproduct B: Aldehyde (Hydrolysis) Imine->Aldehyde H2O (Hydrolysis) Product->Imine Condensation

Figure 1: Mechanistic divergence in the reduction of furo[2,3-b]pyridine-2-carbonitrile.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am observing a major impurity with Mass [2M - NH3]."

Diagnosis: Formation of Bis((furo[2,3-b]pyridin-2-yl)methyl)amine (Secondary Amine Dimer). Mechanism: As the primary amine product forms, it is more nucleophilic than the starting nitrile. It attacks the intermediate aldimine species, displacing ammonia and forming a secondary imine, which is then reduced to the secondary amine dimer. Corrective Action:

  • Ammonia Saturation: If using catalytic hydrogenation (e.g., Raney Ni or Pd/C), perform the reaction in 7N NH3 in Methanol . The excess ammonia shifts the equilibrium preventing the primary amine from attacking the imine.

  • Switch Reagents: Use Lithium Aluminum Hydride (LiAlH4) at low temperature (0°C). LiAlH4 reduces nitriles so rapidly that the imine intermediate lifetime is short, minimizing dimerization.

Issue 2: "The product contains an impurity with M+2 or M+4 mass."

Diagnosis: Over-reduction of the heterocyclic core (e.g., 2,3-dihydrofuro[2,3-b]pyridine). Mechanism: The furan ring in the fused system is less aromatic than benzene and susceptible to catalytic hydrogenation, especially under high pressure or with active catalysts like Pd/C or PtO2. Corrective Action:

  • Catalyst Poisoning: If using Pd/C, switch to a poisoned catalyst like Lindlar’s catalyst or add a trace of quinoline, though this is rare for nitrile reduction.

  • Recommended Protocol: Switch to Raney Nickel or Cobalt Boride . These catalysts are highly chemoselective for the -CN triple bond and generally leave the heteroaromatic core untouched under standard conditions (Room Temp, 1-3 atm H2).

Issue 3: "My yield is low, and I see a peak corresponding to the aldehyde."

Diagnosis: Hydrolysis of the Aldimine Intermediate . Mechanism: The reduction proceeds via an aluminum-complexed imine (if using hydrides) or a surface-bound imine (hydrogenation). If the quench is performed with water before the imine is fully reduced to the amine, or if the reaction is "dry" but exposed to moisture during a stall, the imine hydrolyzes to Furo[2,3-b]pyridine-2-carbaldehyde . Corrective Action:

  • Dry Solvents: Ensure THF or Ether is anhydrous.

  • Full Conversion: Monitor consumption of the imine intermediate (often visible by color change or IR) before quenching.

  • Fieser Workup: When using LiAlH4, use the Fieser method (n g LAH : n mL H2O : n mL 15% NaOH : 3n mL H2O) to ensure granular precipitate formation and avoid trapping product in emulsions.

High-Fidelity Experimental Protocols

Protocol A: Chemical Reduction (Small Scale / High Purity)

Recommended for <1g scale where dimer formation must be strictly avoided.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagent Prep: Charge with LiAlH4 (2.0 equiv) suspended in anhydrous THF (0.1 M). Cool to 0°C.

  • Addition: Dissolve Furo[2,3-b]pyridine-2-carbonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LAH suspension over 15 minutes. Note: Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Quench (Critical): Cool to 0°C. Dilute with diethyl ether. Add Glauber’s Salt (Na2SO4·10H2O) solid slowly until gas evolution ceases. This is milder than water/NaOH and prevents aldehyde formation.

  • Isolation: Filter the white solids through Celite. Wash with THF. Concentrate filtrate to yield the crude amine.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Recommended for >5g scale.

  • Solvent: Prepare a solution of the nitrile in Methanolic Ammonia (7N) .

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) . Warning: Pyrophoric. Handle under water or inert gas.

  • Conditions: Hydrogenate at 40-50 psi (3-4 bar) at Room Temperature for 4-6 hours.

  • Workup: Filter carefully through Celite (do not let the catalyst dry out). Concentrate the filtrate.

  • Purification: If green nickel salts persist, pass through a short pad of silica gel eluting with DCM/MeOH/NH4OH (90:9:1).

Byproduct Reference Data

Byproduct NameStructure DescriptionOriginPrevention Strategy
Bis-amine Dimer Two furo-pyridine cores linked by a secondary amine.Condensation of product with intermediate.[1][2]Use High Dilution; Add NH3; Use LiAlH4.
Aldehyde CHO group at C2 position.Hydrolysis of imine.Avoid aqueous quench before completion; Use anhydrous solvents.
Dihydro-analog Saturation of C2-C3 double bond in furan ring.Over-hydrogenation.Avoid Pd/C; Use Raney Ni; Lower H2 pressure.
Carboxamide -CONH2 at C2.Partial hydrolysis of nitrile (upstream impurity).Ensure starting material purity; Avoid acidic aqueous conditions.

References

  • BenchChem. Identifying and Minimizing Byproducts in Furo[2,3-b]pyridine Synthesis. (2025).[3][4][5]

  • Shiotani, S. Furopyridines: Synthesis and Properties. Heterocycles, Vol 45, No.[6][7] 5. (1997).[7]

  • Common Organic Chemistry. Nitrile Reduction to Amine: Common Conditions and Mechanisms.

  • ResearchGate. Troubleshooting Secondary Amine Formation in Nitrile Reduction. (2019).

  • Wu, S., et al. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.[6] (2023).[6]

Sources

Furo[2,3-b]pyridine-2-methanamine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Ticket ID: FP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for Furo[2,3-b]pyridine-2-methanamine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., IRAK4, Akt) and other bioactive heterocycles.

The Core Problem: Users frequently report "crashing out" (precipitation) when diluting DMSO stock solutions into aqueous buffers. This occurs due to the molecule's "Janus-faced" nature :

  • The Core: The furo[2,3-b]pyridine system is planar and aromatic, driving strong

    
     stacking and hydrophobicity (LogP ~1.3–1.6).
    
  • The Handle: The methanamine tail is a primary amine (

    
    ), which is highly polar only when protonated.
    

This guide provides the protocols to balance these opposing forces.

Module 1: Physicochemical Profile & Solubility Matrix

Before attempting formulation, verify your compound's profile against these standard parameters.

ParameterValue / CharacteristicImplication for Handling
Molecular Weight ~148.16 g/mol Small molecule; rapid diffusion.
LogP (Oct/Water) ~1.3 – 1.6 (Neutral)Moderate lipophilicity; prefers organic solvents.
pKa (Pyridine N) ~3.0 – 4.0Weakly basic; protonates only in strong acid.
pKa (Amine N) ~8.8 – 9.5CRITICAL: Basic. Positively charged at pH < 7.
Solid State Crystalline powderProne to lattice energy barriers; requires energy (sonication) to dissolve.
Solvent Compatibility Table
SolventSolubility RatingUsage Recommendation
DMSO Excellent (>50 mM)Primary Stock Solvent. Store at -20°C.
DMF Good (>30 mM)Alternative if DMSO interferes with specific catalysis.
Ethanol ModerateUse for recrystallization, not for high-conc stocks.
Water (pH 7) Poor (<1 mM)Avoid. Will precipitate immediately.
0.1 M HCl Excellent (>20 mM)Best Aqueous Solvent. Forms the hydrochloride salt.
PBS (pH 7.4) Very PoorRisk Zone. Requires <0.1% DMSO final conc to remain stable.

Module 2: Troubleshooting & FAQs

Q1: "I added my DMSO stock to PBS, and it turned cloudy immediately. Why?"

Diagnosis: You triggered Solvent Shift Precipitation . The Science: DMSO solvates the hydrophobic aromatic core. When you add water (PBS), the dielectric constant changes, and the water molecules strip the DMSO away. The flat aromatic rings immediately stack together (


 interactions) to hide from the water, forming visible crystals.

The Fix: The "Step-Down" Dilution Protocol Do not jump from 100% DMSO to 100% Aqueous.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into 50% DMSO / 50% Water . (The high organic content keeps it soluble).

  • Final: Dilute the Intermediate 1:10 into your assay buffer.

    • Result: Final DMSO is 0.5%, but the gradual transition prevents rapid aggregation.

Q2: "Can I just dissolve the powder directly in water?"

Diagnosis: Incorrect ionization state. The Science: At neutral pH, the amine exists largely as the free base (


). This form is neutral and hydrophobic.
The Fix: Acidification (Salt Formation) 
You must convert the amine to the ammonium cation (

).
  • Weigh the powder.

  • Add 1.0 equivalent of 1N HCl .

  • Vortex/Sonicate. The solution should clear as the hydrochloride salt forms.

  • Note: If using in cell culture, ensure the final volume is small enough that the added acid does not shift the culture media pH (the media's bicarbonate buffer should handle small inputs).

Q3: "My stock solution has crystals at the bottom after freezing."

Diagnosis: Cryo-precipitation. The Science: DMSO freezes at 19°C. As it freezes, it forms a crystal lattice that excludes the solute, locally concentrating your compound until it crashes out. The Fix:

  • Thaw completely at 37°C.

  • Sonicate for 5 minutes (essential to break micro-aggregates).

  • Vortex vigorously before pipetting.

  • Pro-Tip: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

Module 3: Visual Logic & Workflows

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityWorkflow Start Start: Solid Powder AppCheck What is the Application? Start->AppCheck ChemSyn Chemical Synthesis AppCheck->ChemSyn BioAssay Biological Assay AppCheck->BioAssay SolventChoice Use Organic Solvent (DMSO, DMF, DCM) ChemSyn->SolventChoice StockPrep Prepare 10-50mM Stock in 100% DMSO BioAssay->StockPrep Dilution Dilution Step StockPrep->Dilution PrecipCheck Does it Precipitate? Dilution->PrecipCheck SaltForm Solution A: Pre-form HCl Salt (Dissolve in 0.1M HCl) PrecipCheck->SaltForm Yes (High Conc) StepDown Solution B: Serial Dilution (Intermediate 50% DMSO) PrecipCheck->StepDown Yes (Med Conc) Cyclodex Solution C: Add Excipient (20% HP-beta-Cyclodextrin) PrecipCheck->Cyclodex Yes (In Vivo) Proceed Proceed PrecipCheck->Proceed No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Workflow 2: Mechanism of Precipitation vs. Solubilization

Understanding why it fails helps you prevent it.

Mechanism FreeBase Free Base (Neutral, Hydrophobic) Aggregates Aggregates (Pi-Stacking) FreeBase->Aggregates In Aqueous Buffer Protonated Protonated Salt (Charged, Hydrophilic) FreeBase->Protonated Protonation (pH < 7) Aggregates->FreeBase Dissolve in DMSO Protonated->FreeBase Add Base (NaOH) AddWater + Water (pH 7) AddAcid + Acid (HCl) AddDMSO + DMSO

Figure 2: The equilibrium between the insoluble free base (prone to aggregation) and the soluble protonated salt form.

Module 4: Advanced Protocols

Protocol A: Preparation of the HCl Salt (For Aqueous Assays)

Use this when you need high concentrations (>1 mM) in water.

  • Calculate: Determine the moles of your this compound.

  • Dissolve: Dissolve the compound in a minimal amount of THF or Dioxane.

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane (or aqueous HCl if immediate use is intended).

  • Precipitate: Add diethyl ether to force the hydrochloride salt out of solution.

  • Filter/Dry: Collect the solid. This salt form is now water-soluble.

Protocol B: The "DMSO-Push" (For Cellular Assays)

Use this for standard IC50 determination.

  • Prepare a 20 mM stock in anhydrous DMSO.

  • Prepare your cell culture media (e.g., DMEM + 10% FBS).

  • Critical Step: Do not pipette 1 µL of stock directly into 1 mL of media. The local concentration spike causes precipitation.

  • Technique:

    • Place 100 µL of media in a tube.

    • Add 1 µL of DMSO stock to this small volume while vortexing simultaneously .

    • Transfer this pre-diluted mixture to the final well.

References

  • PubChem.Furo[2,3-b]pyridine Compound Summary.

  • BenchChem.
  • Ibrahim, M. M., et al. (2025).[1][2][3][4] Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.[3] National Genomics Data Center.

  • Wu, S., et al. (2023).[5] Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.[5]

Sources

Troubleshooting Furo[2,3-b]pyridine-2-methanamine purification by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Furo[2,3-b]pyridine-2-methanamine and related polar nitrogenous heterocycles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during column chromatography of this compound class. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Foundational Troubleshooting

This section addresses the most common initial hurdles encountered when developing a purification method for this compound.

Q1: My compound, this compound, is streaking severely on my silica TLC plate and won't move from the baseline, even in 100% ethyl acetate. What's happening?

Answer: This is the classic sign of a strong, undesirable interaction between a basic compound and the stationary phase. This compound contains both a primary amine and a pyridine nitrogen, making it significantly basic. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1][2]

Your compound is likely undergoing a strong acid-base interaction with these silanol groups, causing it to adsorb irreversibly or move very slowly and unevenly, resulting in severe streaking or tailing.[2] Ethyl acetate, while polar, is not strong enough to disrupt this potent interaction.

Initial Corrective Actions:

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system. A good starting point is 5-10% Methanol (MeOH) in Dichloromethane (DCM).[3][4]

  • Introduce a Basic Modifier: This is the most critical step. The streaking is a direct result of the acidic silica. To counteract this, you must add a small amount of a competitive base to your eluent to neutralize the active silanol sites.[1][2]

    • Triethylamine (TEA): Add 0.5-2% TEA to your DCM/MeOH solvent system. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.[1][5]

    • Ammonia Solution: An alternative is to use a premixed solution of 10% ammonia in methanol as your polar component in a DCM system.[3][6]

Q2: I've added TEA to my mobile phase, and while the streaking is reduced, I'm now seeing poor separation between my product and a closely-related impurity. How do I improve resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.[1] Now that you've addressed the primary issue of silica acidity, you can fine-tune the separation.

  • Optimize the Solvent Ratio: Your first step is to methodically vary the ratio of your non-polar (DCM) and polar (MeOH + TEA) solvents. Prepare several TLC plates and test solvent systems such as 2%, 4%, 6%, 8%, and 10% MeOH in DCM (each containing 1% TEA) to find the ratio that provides the best separation (ΔRf) between your product and the impurity. An ideal Rf for the target compound on a TLC plate for column chromatography is between 0.2 and 0.4.[7][8]

  • Consider an Alternative Solvent System: If DCM/MeOH does not provide adequate selectivity, other solvent systems can be explored. While less common, a system like Ethyl Acetate/Hexane with a TEA additive can sometimes offer different selectivity for certain impurities.[4]

  • Employ Gradient Elution: For complex mixtures, a single isocratic solvent system may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can significantly improve separation. You would start with a lower polarity (e.g., 2% MeOH/DCM + TEA) to elute less polar impurities and slowly increase the percentage of methanol to elute your product, followed by more polar impurities.

Q3: My product recovery from the column is very low, even with a basic modifier. Where is my compound going?

Answer: Low recovery is typically due to irreversible adsorption or on-column degradation.[1][6]

  • Irreversible Adsorption: Even with a mobile phase modifier, some highly basic compounds can still bind irreversibly to very acidic sites on the silica. If you suspect this, consider deactivating the silica before running the column. This can be done by preparing your silica slurry in the initial, low-polarity eluent that contains 1-2% TEA.[9]

  • On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive molecules.[6][10] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica.

  • Co-elution with Solvent Front: In rare cases, if the initial solvent system is too polar, the compound may elute very quickly with the solvent front, leading to apparent loss. Always check the first few fractions collected.[6]

Part 2: Advanced Strategies & Alternative Methodologies

When standard methods are insufficient, a change in stationary phase or chromatography mode may be necessary.

Q4: I've tried multiple solvent systems with TEA on silica gel, but the peak tailing is still unacceptable. What are my other options?

Answer: If peak tailing persists, it's time to consider an alternative stationary phase that is inherently less acidic or operates under a different separation mechanism.[1]

Stationary PhasePrinciple of OperationAdvantages for this compoundDisadvantages
Amine-Functionalized Silica Normal-PhaseThe surface is bonded with aminopropyl groups, creating a basic environment that eliminates the need for mobile phase modifiers. It provides excellent peak shape for basic compounds.[1]Higher cost than standard silica.
Basic Alumina Normal-PhaseAlumina is basic and can be a good, cost-effective alternative to silica for purifying basic amines.[1]Can have different selectivity and activity compared to silica; requires separate method development.
Reversed-Phase (C18) Silica Reversed-PhaseSeparation is based on hydrophobicity. At a neutral or slightly basic pH, this compound will be in its less polar, free-base form, allowing for good retention and separation.[1][11]Requires aqueous mobile phases (e.g., Acetonitrile/Water or Methanol/Water), which can be more difficult to remove post-purification.
Decision Workflow for Purification Strategy

This diagram outlines a logical workflow for selecting a purification strategy based on initial TLC analysis.

G TLC Initial TLC Analysis (e.g., 10% MeOH/DCM) Streak Severe Streaking / Tailing? TLC->Streak Rf_check Rf > 0.1? Streak->Rf_check No Add_TEA Add 1-2% TEA to Mobile Phase Streak->Add_TEA Yes Optimize Optimize Solvent Ratio (2-10% MeOH/DCM + TEA) Rf_check->Optimize Yes Alt_Phase Consider Alternative Phase: - Amine-Silica - Reversed-Phase (C18) Rf_check->Alt_Phase No (Stuck at baseline) Resolution Good Separation from Impurities? Column Proceed with Silica Column (Isocratic or Gradient) Resolution->Column Yes Resolution->Alt_Phase No Add_TEA->Rf_check Optimize->Resolution G start Observe Peak Tailing in Chromatogram check_base Is a basic modifier (e.g., TEA) in the mobile phase? start->check_base add_base Add 0.5-1% TEA to Mobile Phase check_base->add_base No increase_base Increase TEA to 2-3% check_base->increase_base Yes (at low %) success Symmetrical Peak Achieved add_base->success check_conc Is the column overloaded? (Sample >1% of silica mass?) increase_base->check_conc reduce_load Reduce Sample Load check_conc->reduce_load Yes change_phase Switch to Alternative Stationary Phase: - Amine-Functionalized Silica - Reversed-Phase (C18) check_conc->change_phase No reduce_load->success change_phase->success

Sources

Technical Support Center: Scalable Synthesis of Furo[2,3-b]pyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Process Research Teams Subject: Scale-up Protocols, Troubleshooting & Safety for Furo[2,3-b]pyridine-2-methanamine

Executive Summary & Process Logic

The synthesis of This compound presents a classic heterocyclic challenge: constructing a fused bicyclic system while maintaining handleability of a polar, basic primary amine.

For scale-up (multi-gram to kilogram), we recommend the Glycolate Substitution/Cyclization Route over the Thorpe-Ziegler method.

  • Why? The Thorpe-Ziegler route (using chloroacetonitrile) typically installs an amine at the C3 position (

    
    ). To obtain the unsubstituted C3 core required for your target, the reaction of 2-chloronicotinonitrile  with ethyl glycolate  is the industry standard for atom economy and purity.
    
Master Process Workflow

The following diagram outlines the critical path and decision nodes for the synthesis.

G Start 2-Chloronicotinonitrile (Starting Material) Step1 Step 1: SNAr & Cyclization (+ Ethyl Glycolate) Start->Step1 K2CO3, DMF, 90°C Inter1 Ethyl furo[2,3-b]pyridine -2-carboxylate Step1->Inter1 Ring Closure Step2 Step 2: Amidation (NH3/MeOH) Inter1->Step2 Ammonolysis Inter2 Furo[2,3-b]pyridine -2-carboxamide Step2->Inter2 Precipitation Step3 Step 3: Reduction (BH3·THF or LAH) Inter2->Step3 Hydride Reduction Product Furo[2,3-b]pyridine -2-methanamine Step3->Product Quench & Workup Salt HCl Salt Formation (Stabilization) Product->Salt HCl/Dioxane

Figure 1: Optimized synthetic workflow for the generation of the C2-methanamine scaffold avoiding C3-amination.

Module 1: The Core Synthesis (Ring Formation)

Q: We are seeing significant unreacted 2-chloronicotinonitrile and "tar" formation during the reaction with ethyl glycolate. How do we drive conversion?

A: This is a common issue rooted in the competition between the


 displacement and the subsequent cyclization.

Root Cause:

  • Base Strength Mismatch: Using weak bases (like TEA) is insufficient to deprotonate the glycolate effectively for the initial attack.

  • Water Contamination: The nitrile group is susceptible to hydrolysis to the amide or acid under basic aqueous conditions, killing the cyclization pathway.

Troubleshooting Protocol:

  • Switch Solvent/Base System: Move to anhydrous DMF or NMP with

    
      (2.5 equiv). For strictly anhydrous conditions at larger scales, 
    
    
    
    (60% dispersion) in THF is superior but requires careful thermal management.
  • Temperature Staging:

    • Phase 1 (

      
      ): Stir at 
      
      
      
      for 1-2 hours to allow the glycolate to displace the chloride.
    • Phase 2 (Cyclization): Only after TLC/HPLC confirms consumption of the starting material, heat to

      
       to force the attack of the enolate on the nitrile.
      
  • Stoichiometry: Ensure a slight excess of ethyl glycolate (1.1–1.2 equiv). Large excesses lead to polymerization.

Q: The product (Ethyl furo[2,3-b]pyridine-2-carboxylate) is precipitating with impurities. How do we purify without chromatography?

A: Chromatography is non-viable at kilogram scales. Rely on the lipophilicity difference.

  • Protocol: Upon reaction completion, pour the DMF mixture into ice-cold water (5x volume). The ester should precipitate as a solid.

  • Wash: Filter and wash the cake thoroughly with water (to remove DMF/salts) and then cold hexanes (to remove unreacted glycolate).

  • Recrystallization: If purity is

    
    , recrystallize from Ethanol/Water (9:1) .
    

Module 2: Functional Group Transformation (Amidation)

Q: The conversion of the ester to the amide using aqueous ammonia is sluggish (3+ days). How can we accelerate this?

A: The furo[2,3-b]pyridine system is electron-deficient, but the ester at C2 can be sterically hindered or electronically deactivated.

Optimization Strategy:

  • Methanolic Ammonia: Do not use aqueous ammonia. Use

    
     in Methanol . The absence of water prevents hydrolysis to the carboxylic acid (a dead-end byproduct).
    
  • Sealed Vessel: Perform the reaction in a pressure vessel (autoclave) at

    
    . This keeps the ammonia concentration high.
    
  • Catalyst: Add 10 mol%

    
      or 
    
    
    
    (caution) to activate the ester, though usually, heat and concentration are sufficient.

Module 3: Reduction to Methanamine (The Critical Step)

Q: During the reduction of the amide to the amine using (LAH), we observe a lower yield and a "sticky" aluminum emulsion during workup.

A: Amide reduction to primary amines is the most hazardous step. Aluminum emulsions trap product, leading to massive yield loss.

Alternative Reagent (Recommended): Consider using Borane-THF (


)  or Borane-DMS . It is often cleaner and easier to quench than LAH for this specific scaffold.

If sticking with LAH (Fieser Workup Protocol): You must strictly follow the


 rule to create a granular precipitate instead of a gel.
For 

grams of LAH used:
  • Slowly add

    
     mL Water .
    
  • Add

    
     mL 15% NaOH .
    
  • Add

    
     mL Water .
    
  • Stir vigorously for 30 mins until a white, sand-like solid forms. Filter this solid; your product is in the filtrate.

Q: The final amine is unstable and turns dark upon storage. How do we stabilize it?

A: Primary amines attached to heteroaromatic rings are prone to oxidation and


-oxide formation.
Solution:  Isolate as the Dihydrochloride Salt .
  • Dissolve the crude amine in dry Dioxane or Ethanol .

  • Add

    
     in Dioxane  dropwise at 
    
    
    
    .
  • The salt will precipitate immediately. Filter and dry under vacuum.[1] This salt is stable for months at room temperature.

Troubleshooting Logic Tree

Use this diagram to diagnose low yields or impurities during the critical reduction step.

Troubleshooting Start Problem: Low Yield in Reduction Check1 Is Starting Material (Amide) remaining? Start->Check1 Check2 Is product trapped in emulsion? Check1->Check2 No Action1 Increase Hydride Equivalents (Check reagent quality) Check1->Action1 Yes Check3 Did over-reduction occur? Check2->Check3 No Action2 Use Fieser Workup or Rochelle's Salt Check2->Action2 Yes Action3 Lower Temp (<60°C) Switch to BH3-DMS Check3->Action3 Yes (Ring hydrogenation suspected)

Figure 2: Diagnostic logic for the reduction of Furo[2,3-b]pyridine-2-carboxamide.

Quantitative Data & Process Parameters

ParameterRecommended RangeCritical LimitConsequence of Deviation
Step 1 Temp (Cyclization)


Decarboxylation or polymerization of the furan ring.
Step 1 Solvent Water Content

(KF)

Hydrolysis of nitrile; failure to cyclize.
Step 2 Ammonia Conc.

(Methanolic)

Reaction stalls; requires extended heating.
Step 3 Hydride Equiv. 3.0 - 4.0 equiv

equiv
Incomplete reduction (intermediate hydroxylamine or imine).

References

  • Shiotani, S., & Morita, H. (1996). Furopyridines.[2][3][4][5][6][7][8][9][10][11] XIX. Synthesis of Furo[2,3-b]-, Furo[3,2-b]-, Furo[2,3-c]- and Furo[3,2-c]pyridine Derivatives.[12] Journal of Heterocyclic Chemistry.

  • Miyazaki, Y., et al. (2010). Synthesis and antitumor activity of novel furo[2,3-b]pyridine derivatives.[10][13] Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2007). Patent US7208603B2: Synthesis method and intermediates of pyridin-2-yl-methylamine. (Analogous reduction chemistry).[8]

  • BenchChem. (2025).[2][4] Multi-component Reaction Strategies for Constructing the Furo[2,3-b]pyridine Core.

Sources

Minimizing side reactions in the amination of Furo[2,3-b]pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in Amination Protocols Ticket Priority: High (Scaffold Stability & Yield Optimization)

Executive Summary

The Furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors (e.g., IRAK4, PI3K). However, its "push-pull" electronic nature—combining an electron-deficient pyridine ring with an electron-rich, acid-sensitive furan ring—creates a narrow window for successful functionalization.

This guide addresses the three most common failure modes reported by development chemists:

  • Decomposition ("Black Tar"): Furan ring opening under harsh basic/acidic conditions.

  • Catalyst Deactivation: Pyridine nitrogen coordination to Palladium centers.[1]

  • Hydrodehalogenation: Loss of halide without amination during cross-coupling.

Part 1: Strategic Decision Matrix

Before starting, determine the optimal pathway based on your leaving group position and amine nucleophilicity.

AminationStrategy start START: Precursor Analysis pos_check Position of Leaving Group (Cl/Br/I)? start->pos_check c4_path C4 Position (Activated by Pyridine N) pos_check->c4_path c5_c6_path C5 or C6 Position (Unactivated) pos_check->c5_c6_path amine_check Nucleophile Type? c4_path->amine_check buchwald RECOMMENDATION: Pd-Catalyzed Buchwald-Hartwig Base: Cs2CO3 (Avoid NaOtBu) Ligand: BrettPhos or XPhos c5_c6_path->buchwald Requires Catalysis aliphatic Primary/Secondary Aliphatic Amine amine_check->aliphatic aniline Aniline / Weak Nucleophile amine_check->aniline snar RECOMMENDATION: SNAr (Nucleophilic Aromatic Substitution) Base: DIPEA or K2CO3 Solvent: NMP or DMSO Temp: 80-120°C aliphatic->snar High Reactivity aniline->buchwald Low Reactivity

Figure 1: Decision tree for selecting the amination methodology. C4-halides allow for metal-free SNAr due to the electron-withdrawing effect of the pyridine nitrogen.

Part 2: Troubleshooting Guides (Modules)
Module 1: The "Black Tar" Phenomenon (Decomposition)

Symptom: The reaction mixture turns black/viscous; LCMS shows loss of starting material but no product mass. Root Cause: Furan Ring Opening . The C2-C3 furan bond is electron-rich. Strong bases (like NaH or NaOtBu) or strong acids can initiate nucleophilic attack on the furan ring or cause polymerization.

Corrective Actions:

  • Switch Base: Replace alkoxide bases (NaOtBu) with carbonate bases (

    
     or 
    
    
    
    ). Carbonates are milder and less likely to attack the furan ring.
  • Solvent Choice: Avoid protic solvents if using high temperatures. Use anhydrous 1,4-dioxane or toluene.

  • Temperature Ramp: Do not plunge reagents into a pre-heated block. Ramp temperature from 60°C to 100°C while monitoring by UPLC.

Module 2: Catalyst Poisoning (Stalled Reaction)

Symptom: Reaction starts but stalls at ~20-30% conversion. Adding more catalyst doesn't help. Root Cause: N7-Coordination . The pyridine nitrogen (N7) is a strong Lewis base.[1] It binds to the Pd(II) center, forming a stable, inactive complex (Pd-Pyridine), preventing the oxidative addition step.

Mechanism Visualization:

CatalystPoisoning active_pd Active Catalyst L-Pd(0) coordination N7-Pd Coordination (Off-Cycle) active_pd->coordination Fast (Reversible) oxidative_add Oxidative Addition (C-X Bond) active_pd->oxidative_add Slow (Desired) substrate Furo[2,3-b]pyridine coordination->active_pd Heat / Bulky Ligand

Figure 2: Competition between productive oxidative addition and non-productive N-coordination.

Corrective Actions:

  • Ligand Selection: Use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos , or XPhos ). The steric bulk prevents the pyridine nitrogen from approaching the metal center while allowing the C-X bond to react.

  • Pre-catalysts: Use 3rd Generation Buchwald Precatalysts (e.g., XPhos Pd G3). These generate the active L-Pd(0) species rapidly and efficiently, outcompeting the poisoning pathway.

Module 3: Hydrodehalogenation (The "Missing Halogen")

Symptom: Product mass is [M-Halogen+H]. The amine did not add, but the halogen is gone. Root Cause:


-Hydride Elimination.[2] This occurs when the amine coordinates to Pd, but reductive elimination is slow. The complex eliminates a hydride from the amine (or solvent), reducing the aryl halide.

Corrective Actions:

  • Solvent Switch: If using isopropanol or secondary alcohols, switch to Toluene or DME.

  • Increase Concentration: Higher concentration favors the bimolecular reductive elimination over the unimolecular

    
     elimination.
    
  • Ligand: Switch to a ligand with a larger bite angle (e.g., XantPhos) or higher electron density to speed up reductive elimination.

Part 3: Validated Experimental Protocols
Protocol A: SNAr Amination (For C4-Chloro substrates)

Best for: Primary amines, non-hindered secondary amines.

  • Charge: To a vial, add 4-chlorofuro[2,3-b]pyridine (1.0 equiv) and

    
     (2.5 equiv).
    
  • Solvent: Add DMSO (0.5 M concentration). Note: NMP is a valid alternative.

  • Nucleophile: Add Amine (1.2 equiv).

  • Reaction: Heat to 90°C. Monitor by LCMS every 2 hours.

    • Checkpoint: If conversion is <10% after 2h, raise temp to 110°C.

  • Workup: Dilute with water (crash precipitation usually occurs). Filter and wash with water to remove salts.

    • Why this works: The N7 nitrogen pulls electron density, making C4 highly electrophilic. Weak bases prevent furan opening.

Protocol B: Pd-Catalyzed Cross-Coupling (For C5/C6 or Anilines)

Best for: Unreactive amines, C5/C6 positions, or when SNAr fails.

  • Purge: Flame-dry a reaction tube and cycle Argon/Vacuum (3x).

  • Solids: Add:

    • Halo-furo[2,3-b]pyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Base:

      
       (2.0 equiv) — Crucial: Avoid NaOtBu.
      
    • Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 80-100°C for 4-16 hours.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate.

    • Why this works: BrettPhos is bulky enough to prevent N7-poisoning. Carbonate base protects the furan ring.

Part 4: Comparative Data Table
ParameterSNAr Conditions Buchwald-Hartwig Conditions
Primary Target C4-HalidesC5/C6-Halides or Unreactive Amines
Preferred Base DIPEA,


,

Base to Avoid NaOH (Hydrolysis risk)NaOtBu (Furan decomposition risk)
Key Failure Mode Low conversion (sterics)Catalyst poisoning (N-coordination)
Solvent System DMSO, NMP, DMFToluene, 1,4-Dioxane, t-Amyl Alcohol
Temp Range 80°C - 140°C60°C - 100°C
Part 5: Frequently Asked Questions (FAQ)

Q: Can I use acid catalysis (e.g., HCl) to accelerate the SNAr reaction? A: No. While acid can activate the pyridine ring by protonating N7, furo[2,3-b]pyridines are acid-sensitive. Strong mineral acids often cleave the ether linkage in the furan ring, leading to complex degradation mixtures.

Q: I see a "dimer" impurity in my LCMS. What is it? A: This is likely a homocoupling product or a result of the Chichibabin type mechanism if extremely strong amide bases were used. Ensure your system is strictly anaerobic (oxygen promotes homocoupling) and switch to inorganic carbonate bases.

Q: Why is my yield lower for 4-bromofuro[2,3-b]pyridine compared to the chloro-analog in SNAr? A: Counter-intuitively, in some SNAr mechanisms involving heteroaromatics, the Chloride is a better leaving group than Bromide due to the higher electronegativity of Cl stabilizing the Meisenheimer intermediate. However, for Pd-coupling, Bromide is superior.

References
  • BenchChem. (2025).[1][3] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 4

  • Paul, F., et al. (2016). Overcoming Catalyst Poisoning in C-H Functionalization of Heterocycles. National Institutes of Health (PMC). Retrieved from 5

  • Wu, S., et al. (2023).[6] Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from 6

  • Organic Chemistry Portal. (2024).[7] Buchwald-Hartwig Cross Coupling Reaction: Ligand and Catalyst Developments. Retrieved from 8

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemical Science.[7] Retrieved from 9[10]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.